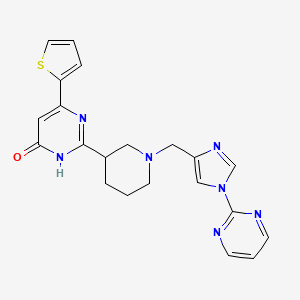

Ribocil-C Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21N7OS |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |

InChI Key |

UVDVCDUBJWYRJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Ribocil-C (Racemate)?

Abstract

Ribocil-C is a synthetic small molecule that has garnered significant interest as a potential antibacterial agent due to its novel mechanism of action. This document provides a detailed technical overview of the mechanism by which Ribocil-C exerts its antimicrobial effects. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on novel antibiotic targets. Ribocil-C targets the Flavin Mononucleotide (FMN) riboswitch, a regulatory RNA element found in bacteria but absent in mammals, offering a high degree of selectivity. By mimicking the natural ligand, FMN, Ribocil-C binds to the riboswitch and represses the expression of genes essential for riboflavin (vitamin B2) biosynthesis and transport. This leads to a state of riboflavin starvation, ultimately inhibiting bacterial growth and viability. This guide will delve into the molecular interactions, quantitative measures of activity, and the experimental methodologies used to elucidate this mechanism.

Introduction to Ribocil-C and its Target: The FMN Riboswitch

Ribocil was initially identified through a phenotypic screen for compounds that inhibit the riboflavin biosynthesis pathway in Escherichia coli.[1][2] The initial compound was a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer).[1][3] Subsequent studies revealed that Ribocil-B is the biologically active enantiomer responsible for the antibacterial activity.[1][3] Ribocil-C is a more potent analog of Ribocil-B, also with the (S)-configuration.[1][4]

The molecular target of Ribocil-C is the FMN riboswitch.[1][3][5][6][7][8][9] Riboswitches are structured non-coding RNA elements located in the 5' untranslated region of messenger RNA (mRNA) that regulate gene expression in response to the binding of a specific small molecule ligand.[2] The FMN riboswitch, upon binding its cognate ligand FMN, undergoes a conformational change that typically leads to the premature termination of transcription or the inhibition of translation of downstream genes.[2] These genes are primarily involved in the biosynthesis (e.g., ribB) and transport of riboflavin.[3][6] As FMN riboswitches are conserved in a range of pathogenic bacteria and are absent in humans, they represent a promising target for the development of novel antibiotics with high selectivity.[5]

Molecular Mechanism of Action

Ribocil-C functions as a synthetic mimic of the natural FMN ligand.[1][6] Despite being structurally distinct from FMN, it effectively binds to the aptamer domain of the FMN riboswitch.[1] This binding event induces a conformational change in the riboswitch architecture, forcing it into a state that represses gene expression.[1] This "OFF" state prevents the synthesis of enzymes necessary for the production of riboflavin.

The consequences of this targeted gene repression are a dose-dependent decrease in the intracellular concentrations of riboflavin, FMN, and Flavin Adenine Dinucleotide (FAD).[3] Since these flavins are essential cofactors for a multitude of redox reactions in cellular metabolism, their depletion leads to a bacteriostatic and ultimately bactericidal effect.[3][5] The antibacterial activity of Ribocil-C can be reversed by the addition of exogenous riboflavin, further confirming its specific mode of action.[1][3]

Signaling Pathway Diagram

Caption: Signaling pathway of Ribocil-C's mechanism of action.

Quantitative Analysis of Ribocil-C Activity

The antibacterial efficacy and target engagement of Ribocil-C and its related compounds have been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinities of Ribocil Analogs to the FMN Riboswitch

| Compound | Target | Assay Type | Kd (nM) | Reference |

| Ribocil (racemate) | E. coli FMN Riboswitch | In vitro binding | 13 | [1][2] |

| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch | In vitro binding | ≥ 10,000 | [10] |

| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch | In vitro binding | 6.6 | [10] |

| Ribocil-C | FMN Riboswitch | Affinity Selection-MS | 20.5 ± 10.5 | [11] |

Table 2: In Vitro and Cellular Activity of Ribocil Compounds

| Compound | Assay | Organism/System | Value | Reference |

| Ribocil | Reporter Gene Expression | E. coli | EC50 = 0.3 µM | [1][2] |

| Ribocil | Riboflavin Reduction | E. coli | IC50 = 0.3 µM | [2] |

| Ribocil-C | Antibacterial Activity | Methicillin-resistant S. aureus (MRSA) | MIC = 0.5 µg/mL | [10] |

| Ribocil-C | Antibacterial Activity | Wild-type E. coli | MIC > 64 µg/mL | [1] |

| Ribocil C-PA | Antibacterial Activity | E. coli | MIC = 4 µg/mL | [1] |

| Ribocil C-PA | Antibacterial Activity | K. pneumoniae | MIC = 4 µg/mL | [1] |

Experimental Protocols

The elucidation of Ribocil-C's mechanism of action has relied on a combination of genetic, biochemical, and biophysical experimental approaches. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilution of Compound: Ribocil-C is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate, including a positive control (no compound) and a negative control (no bacteria).

-

Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of Ribocil-C at which no visible bacterial growth is observed.

In Vitro Riboswitch Binding Assay (Fluorescence Quenching)

This assay directly measures the binding of a ligand to the FMN riboswitch aptamer by monitoring the quenching of FMN's intrinsic fluorescence upon binding. Competitive binding assays can be used to determine the affinity of non-fluorescent compounds like Ribocil-C.

Protocol:

-

Preparation of RNA: The FMN riboswitch aptamer is produced by in vitro transcription from a DNA template and purified.

-

Binding Reaction: A constant concentration of the FMN riboswitch aptamer and FMN are incubated in a suitable buffer.

-

Fluorescence Measurement: The baseline fluorescence of the FMN-riboswitch complex is measured.

-

Competitive Titration: Increasing concentrations of Ribocil-C are added to the FMN-riboswitch complex. The displacement of FMN by Ribocil-C results in an increase in fluorescence.

-

Data Analysis: The dissociation constant (Kd) of Ribocil-C is calculated by fitting the fluorescence data to a competitive binding model.

Cell-Based Reporter Gene Assay

This assay quantifies the ability of a compound to regulate the expression of a gene controlled by the FMN riboswitch in living bacteria.

Protocol:

-

Construction of Reporter Strain: A bacterial strain is engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) under the control of an FMN riboswitch.

-

Bacterial Culture and Treatment: The reporter strain is grown in the presence of varying concentrations of Ribocil-C.

-

Reporter Gene Expression Measurement:

-

For a lacZ reporter, β-galactosidase activity is measured using a colorimetric substrate (e.g., ONPG).

-

For a gfp reporter, fluorescence is measured using a plate reader.

-

-

Data Analysis: The effective concentration at which 50% of the maximal inhibition of reporter gene expression is observed (EC50) is calculated.

Experimental Workflow Diagram

Caption: General experimental workflow for the characterization of Ribocil-C.

Spectrum of Activity and Future Directions

Ribocil-C has demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] However, its efficacy against wild-type Gram-negative bacteria is limited, primarily due to the outer membrane barrier and the presence of efflux pumps.[5] To address this, medicinal chemistry efforts have led to the development of derivatives such as Ribocil C-PA, which incorporates a primary amine to improve penetration into Gram-negative bacteria, showing promising activity against E. coli and K. pneumoniae.[1][3]

The discovery and characterization of Ribocil-C have validated the FMN riboswitch as a viable antibacterial target. Future research will likely focus on:

-

Optimizing the chemical scaffold of Ribocil-C to enhance its activity against a broader spectrum of Gram-negative pathogens.

-

Investigating mechanisms of resistance to Ribocil-C to anticipate and overcome potential clinical challenges.

-

Exploring the potential for combination therapies with other classes of antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. osti.gov [osti.gov]

Ribocil-C (Racemate): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil-C is a synthetic, small-molecule inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a critical non-coding RNA element that regulates riboflavin (vitamin B2) biosynthesis. By acting as a mimic of the natural FMN ligand, Ribocil-C effectively represses the expression of genes essential for riboflavin production, leading to bacterial growth inhibition. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Ribocil-C (racemate). It includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed methodologies for key experimental assessments, alongside visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

Ribocil-C is a complex heterocyclic molecule with the chemical formula C₂₁H₂₁N₇OS. Its structure features a central piperidinyl-pyrimidinone core linked to a thienyl group and a pyrimidinyl-imidazolyl methyl moiety.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₇OS | [1] |

| Molecular Weight | 419.51 g/mol | [1] |

| CAS Number | 1825355-56-3 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (≥ 110 mg/mL) | [3] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [1] |

Mechanism of Action: Targeting the FMN Riboswitch

Ribocil-C exerts its antibacterial effect through a highly specific mechanism of action targeting the FMN riboswitch.[3] Riboswitches are structured RNA elements, typically found in the 5' untranslated region of bacterial mRNAs, that bind directly to small molecule metabolites to regulate gene expression.[4]

The FMN riboswitch controls the expression of the ribB gene, which encodes a key enzyme in the riboflavin biosynthesis pathway.[5] In the absence of sufficient flavin mononucleotide (FMN), the riboswitch adopts a conformation that allows for the transcription and subsequent translation of the ribB gene.

Ribocil-C, as a structural mimic of FMN, binds to the aptamer domain of the FMN riboswitch.[6] This binding induces a conformational change in the riboswitch, leading to the formation of a terminator hairpin structure. This structure prematurely terminates transcription of the ribB mRNA, thereby inhibiting the synthesis of riboflavin. The resulting riboflavin starvation ultimately arrests bacterial growth.[6]

Signaling Pathway Diagram

Caption: Inhibition of the FMN riboswitch by Ribocil-C.

Biological Activity and Efficacy

Ribocil-C has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted in strains with permeability defects, though modifications to its structure have been shown to enhance its activity against wild-type Gram-negative pathogens.[7]

In Vitro Activity

| Parameter | Organism | Value | Reference |

| IC₅₀ (FMN Riboswitch Reporter Gene Expression) | Escherichia coli | 0.3 µM | [5] |

| KD (FMN Riboswitch Aptamer Binding) | Escherichia coli | 13 nM | [5] |

| MIC | Staphylococcus aureus (MRSA) | 0.5 µg/mL | [4] |

| MIC | E. coli ΔtolC | 4 µg/mL | [7] |

| MIC | E. coli ΔrfaC | 8 µg/mL | [7] |

In Vivo Efficacy

In a murine septicemia model of E. coli infection, Ribocil-C demonstrated a dose-dependent reduction in bacterial burden.[3]

| Dose | Reduction in Bacterial Burden (log₁₀ CFU/g spleen) | Reference |

| 60 mg/kg | 1.87 | [3] |

| 120 mg/kg | 3.29 | [3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of Ribocil-C in DMSO.

-

Perform a serial two-fold dilution of Ribocil-C in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted Ribocil-C.

-

Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Ribocil-C that completely inhibits visible growth of the bacteria.

-

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Efficacy in a Murine Sepsis Model

This protocol is based on a study by Wang et al. (2017).[3]

-

Animal Model:

-

Use female CD-1 mice (or other appropriate strain).

-

Acclimatize animals for at least 3 days before the experiment.

-

-

Infection:

-

Culture E. coli (or other target pathogen) to mid-log phase.

-

Induce sepsis by intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.

-

-

Treatment:

-

Administer Ribocil-C (e.g., 30-120 mg/kg) or vehicle control (e.g., 10% DMSO in saline) via a suitable route (e.g., subcutaneous or IP injection) at specified time points post-infection (e.g., 2, 10, and 18 hours).

-

-

Endpoint Measurement:

-

At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically collect spleens (or other target organs).

-

Homogenize the organs in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

Calculate the reduction in bacterial burden compared to the vehicle-treated group.

-

FMN Riboswitch Binding Assay (Fluorescence Competition)

This is a generalized protocol based on descriptions of fluorescence-based binding assays.[6]

-

Reagent Preparation:

-

In vitro transcribe and purify the FMN riboswitch aptamer RNA.

-

Prepare a stock solution of FMN (the natural fluorescent ligand).

-

Prepare serial dilutions of Ribocil-C.

-

-

Binding Reaction:

-

In a suitable buffer, incubate a fixed concentration of the FMN riboswitch aptamer with a fixed concentration of FMN.

-

Add varying concentrations of Ribocil-C to the reaction mixtures.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of FMN at its excitation and emission wavelengths. The binding of FMN to the riboswitch typically quenches its fluorescence.

-

The displacement of FMN by Ribocil-C will result in an increase in fluorescence.

-

-

Data Analysis:

-

Plot the change in fluorescence as a function of Ribocil-C concentration.

-

Calculate the IC₅₀ or KD value for Ribocil-C binding to the FMN riboswitch by fitting the data to a suitable binding model.

-

Conclusion

Ribocil-C represents a promising class of antibacterial agents that target a novel and bacterial-specific mechanism. Its ability to selectively inhibit the FMN riboswitch and disrupt riboflavin homeostasis provides a unique strategy to combat bacterial infections, including those caused by drug-resistant pathogens. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and exploring the potential of riboswitch-targeted therapies. Further research into optimizing its activity against a broader spectrum of wild-type pathogens and understanding potential resistance mechanisms will be crucial for its future development.

References

- 1. medkoo.com [medkoo.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ribocil-C: A Technical Guide to a Novel FMN Riboswitch Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil-C, a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, represents a significant advancement in the pursuit of novel antibacterial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of racemic Ribocil-C. It details the experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate comparison and further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of this promising therapeutic candidate.

Discovery of Ribocil-C: A Phenotypic Screening Approach

Ribocil was first identified through a sophisticated phenotypic screen of a 57,000-compound library.[1][2] The screen was designed to identify molecules that selectively inhibited the growth of an Escherichia coli strain with a compromised outer membrane, making it more permeable to small molecules. The key feature of the screen was the ability to reverse the antibacterial activity by supplementing the growth medium with riboflavin.[1] This reversal effect strongly suggested that the compound targeted the riboflavin biosynthesis pathway.

Subsequent studies revealed that the initial "hit," named ribocil, was a racemic mixture.[1] Chiral separation demonstrated that the S-enantiomer, designated Ribocil-B, was the biologically active component, while the R-enantiomer, Ribocil-A, was largely inactive.[1][2] Further structure-activity relationship (SAR) studies led to the development of Ribocil-C, a more potent analog.[1]

Mechanism of Action: Targeting the FMN Riboswitch

Ribocil-C exerts its antibacterial effect by targeting the FMN riboswitch, a highly conserved regulatory RNA element found in many bacteria.[1][3][4] This riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD).[4]

As a synthetic mimic of the natural ligand FMN, Ribocil-C binds to the aptamer domain of the FMN riboswitch.[1][5] This binding induces a conformational change in the riboswitch's expression platform, leading to the premature termination of transcription of the downstream riboflavin biosynthesis genes, such as ribB.[1][6] The resulting depletion of intracellular FMN and FAD ultimately leads to bacterial growth inhibition and cell death.[1][4] A key advantage of this target is the absence of riboswitches in humans, suggesting a high potential for selective toxicity against bacterial pathogens.[3]

Synthesis of Racemic Ribocil-C

While a detailed, step-by-step protocol for the synthesis of racemic Ribocil-C is not available in a single publication, the general synthetic strategy can be inferred from the synthesis of its analogs. The synthesis likely involves a convergent approach, combining key heterocyclic intermediates.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ribocil-C and its related compounds.

Table 1: In Vitro Activity of Ribocil Compounds

| Compound | Target Organism | Assay | Value | Reference |

| Ribocil | E. coli | GFP Expression EC50 | 0.3 µM | [6] |

| Ribocil | E. coli | RF Levels IC50 | 0.3 µM | [1] |

| Ribocil-B | E. coli FMN Riboswitch | KD | 6.6 nM | [2] |

| Ribocil-A | E. coli FMN Riboswitch | KD | >10,000 nM | [2] |

| Ribocil-C | S. aureus (MRSA) | MIC | 0.5 mg/mL | [2] |

Table 2: In Vivo Efficacy of Ribocil-C and Analogs

| Compound | Infection Model | Pathogen | Dose | Outcome | Reference |

| Ribocil-C | Murine Septicemia | E. coli | - | Efficacious | [1] |

| Ribocil-C | Murine Pneumonia & Septicemia | E. coli | 100 mg/kg IP | No significant reduction in bacterial burden | [3] |

| Ribocil C-PA | Murine Pneumonia | E. coli | 100 mg/kg IP | ~2-log reduction in bacterial burden | [3] |

| Ribocil C-PA | Murine Septicemia | E. coli | 100 mg/kg IP | Rescued 80% of infected mice | [3] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Ribocil-C that inhibits the visible growth of a bacterial strain.

Protocol:

-

Prepare a stock solution of Ribocil-C in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the Ribocil-C stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Ribocil-C at which no visible bacterial growth is observed.[7]

FMN Riboswitch Binding Assay (Fluorescence-Based)

Objective: To quantify the binding affinity of Ribocil-C to the FMN riboswitch aptamer.

Protocol:

-

Synthesize or purchase the RNA aptamer of the FMN riboswitch.

-

Fold the RNA aptamer by heating and slow cooling in a buffer containing MgCl2.

-

A fluorescence-based assay can be performed by monitoring the intrinsic fluorescence of FMN.

-

In a microplate, add a fixed concentration of the folded RNA aptamer and FMN.

-

Add increasing concentrations of Ribocil-C to the wells.

-

Measure the fluorescence intensity. The displacement of FMN by Ribocil-C will result in a change in fluorescence.

-

The data can be fitted to a suitable binding model to determine the dissociation constant (KD) for Ribocil-C.[5] Alternatively, a competition assay can be performed where Ribocil-C competes with a fluorescently labeled ligand.

Murine Septicemia Efficacy Model

Objective: To evaluate the in vivo efficacy of Ribocil-C in a mouse model of systemic bacterial infection.

Protocol:

-

Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).

-

Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., E. coli).

-

At a specified time post-infection (e.g., 1-2 hours), administer Ribocil-C or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous).

-

Administer the treatment at specified intervals (e.g., twice daily) for a defined period.

-

Monitor the mice for survival over a period of several days.

-

Alternatively, at a specific time point, mice can be euthanized, and bacterial burden in organs such as the spleen and liver can be determined by homogenizing the tissues and plating serial dilutions to count CFUs.[3][8]

Conclusion

Ribocil-C stands as a testament to the power of phenotypic screening in discovering novel antibacterial agents with unique mechanisms of action. Its ability to selectively target the bacterial FMN riboswitch opens up a new avenue for combating antibiotic resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this foundational work, whether through the synthesis of more potent analogs, a deeper exploration of its biological activity, or its development as a potential therapeutic. The continued investigation of Ribocil-C and other riboswitch inhibitors holds significant promise for the future of infectious disease treatment.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. actascientific.com [actascientific.com]

- 8. medchemexpress.com [medchemexpress.com]

Ribocil-C (Racemate): A Technical Guide to its Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that has emerged as a significant tool in antibacterial research. It functions as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element found in many bacterial species. By mimicking the natural ligand, FMN, Ribocil-C binds to the riboswitch aptamer domain, leading to the downregulation of genes essential for riboflavin (vitamin B2) biosynthesis and transport. This targeted mechanism of action, which exploits a pathway absent in humans, makes Ribocil-C and its analogs promising candidates for the development of novel antibiotics. This guide provides an in-depth overview of the bacterial species susceptible to Ribocil-C, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Spectrum of Bacterial Activity

Ribocil-C and its derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The racemate, Ribocil-C, has shown particular efficacy against Gram-positive organisms and permeability-deficient strains of Gram-negative bacteria.[1] Structural modifications have led to analogs, such as Ribocil C-PA, with enhanced activity against wild-type Gram-negative pathogens.[1][2]

The antibacterial activity of Ribocil-C is contingent on the presence of an FMN riboswitch regulating an essential gene, typically ribB in the riboflavin biosynthesis pathway.[2] Bacterial species in which Ribocil-C or its analogs have been reported to be active include:

-

Escherichia coli : While Ribocil-C itself shows marked activity in strains with compromised outer membranes (e.g., ΔrfaC) or efflux pumps (e.g., ΔtolC), the analog Ribocil C-PA is effective against wild-type and multidrug-resistant clinical isolates.[1][2]

-

Staphylococcus aureus : Including methicillin-resistant S. aureus (MRSA), where Ribocil-C targets dual FMN riboswitches that control both riboflavin biosynthesis and uptake.[3][4][5]

-

Klebsiella pneumoniae : Multidrug-resistant clinical isolates are susceptible to the analog Ribocil C-PA.[1][2]

-

Enterococcus faecalis : Demonstrates susceptibility to Ribocil-C.[2][5]

-

Pseudomonas aeruginosa : The FMN riboswitch in this species is a target for Ribocil-C.[3][6]

-

Acinetobacter baumannii : Ribocil-C is known to bind to the FMN riboswitch in this bacterium.[3][6]

-

Enterobacter cloacae : Shows susceptibility to Ribocil C-PA.[2]

Quantitative Activity Data

The potency of Ribocil-C and its analog, Ribocil C-PA, is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Ribocil-C | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | [4] |

| Escherichia coli | Wild-Type (e.g., MG1655) | >64 | [1][2] | |

| Escherichia coli | Efflux Deficient (ΔtolC) | 4 | [1] | |

| Escherichia coli | Truncated LPS (ΔrfaC) | 1 | [1] | |

| Ribocil C-PA | Escherichia coli | Wild-Type | 4 | [2] |

| Escherichia coli | 42 MDR Clinical Isolates | MIC₅₀ = 4, MIC₉₀ = 8 | [1] | |

| Klebsiella pneumoniae | Wild-Type | 4 | [2] | |

| Klebsiella pneumoniae | 54 MDR Clinical Isolates | MIC₅₀ = 4, MIC₉₀ = 8 | [1] | |

| Enterobacter cloacae | Wild-Type | 4 | [2] |

Mechanism of Action: FMN Riboswitch Inhibition

Ribocil-C acts as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[7] In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes involved in riboflavin synthesis (the "ON" state). When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change that typically leads to the formation of a terminator stem, prematurely halting transcription or sequestering the ribosome binding site to prevent translation (the "OFF" state).[8] Ribocil-C hijacks this regulatory system by binding to the FMN aptamer, forcing the switch into the "OFF" state, thereby inhibiting the production of essential enzymes for riboflavin biosynthesis and causing bacterial growth arrest.[3][7]

Figure 1. Mechanism of FMN riboswitch regulation by FMN and Ribocil-C.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

-

Test bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate media (e.g., M9-MOPS for certain E. coli experiments)[1]

-

Ribocil-C stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or plate reader

b. Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of Ribocil-C in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from >64 µg/mL down to ≤0.06 µg/mL.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Ribocil-C that completely inhibits visible growth of the organism.

In Vitro FMN Riboswitch Binding Assay

This fluorescence-based competition assay measures the ability of Ribocil-C to displace FMN from the riboswitch aptamer.

a. Materials:

-

In vitro transcribed and purified FMN riboswitch RNA aptamer

-

Flavin mononucleotide (FMN)

-

Ribocil-C

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

Fluorometer

b. Procedure:

-

Reaction Setup: In a microplate, combine the RNA aptamer and FMN at concentrations determined by prior titration experiments to achieve significant fluorescence quenching upon binding.

-

Compound Addition: Add varying concentrations of Ribocil-C to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of FMN (Excitation ~450 nm, Emission ~525 nm). The displacement of FMN by Ribocil-C will result in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the Ribocil-C concentration. The data can be fitted to a competition binding equation to determine the inhibition constant (Ki) or IC₅₀ value for Ribocil-C.

Murine Sepsis Infection Model

This protocol outlines an in vivo efficacy study for Ribocil-C.

a. Materials:

-

Pathogenic bacterial strain (e.g., E. coli)

-

6-8 week old mice (e.g., DBA/2J or CD-1)

-

Ribocil-C formulated for injection (e.g., in 10% DMSO)

-

Vehicle control (e.g., 10% DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile saline and syringes

b. Procedure:

-

Infection: Infect mice via intraperitoneal injection with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., 5 x 10⁴ CFU/mouse).[3]

-

Treatment: At specified time points post-infection (e.g., 1, 8, and 16 hours), administer Ribocil-C via subcutaneous or intraperitoneal injection at various doses (e.g., 30, 60, 120 mg/kg).[3]

-

Monitoring: Monitor the mice for signs of illness and mortality over a defined period (e.g., 24-48 hours).

-

Bacterial Burden Assessment: At the end of the experiment, euthanize the mice. Aseptically harvest organs such as the spleen and/or lungs.

-

CFU Enumeration: Homogenize the harvested organs in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate overnight and count the resulting colonies to determine the bacterial burden (CFU per gram of tissue).

-

Data Analysis: Compare the bacterial burden in the Ribocil-C treated groups to the vehicle-treated control group to determine the reduction in bacterial load.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribocentre - Applications [riboswitch.ribocentre.org]

- 8. pubs.acs.org [pubs.acs.org]

The Selectivity of Ribocil-C for the FMN Riboswitch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Ribocil-C, a potent synthetic small molecule inhibitor of the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, Ribocil-C effectively represses gene expression controlled by this RNA regulatory element, leading to bacterial growth inhibition. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to the FMN Riboswitch and Ribocil-C

Bacterial riboswitches are structured non-coding RNA elements, typically located in the 5'-untranslated region of messenger RNAs, that regulate gene expression in response to binding specific small molecules.[1][2][3] The FMN riboswitch, also known as the RFN element, is a highly conserved regulatory system in many bacteria that controls the biosynthesis and transport of riboflavin (vitamin B2) and its active form, FMN.[2][4]

The FMN riboswitch functions by adopting one of two main conformations.[1][5] In the absence of FMN, the riboswitch folds into an "ON" state, allowing for the transcription and translation of downstream genes involved in riboflavin synthesis.[1] Upon binding of FMN to the aptamer domain of the riboswitch, a conformational change is induced, leading to the "OFF" state, which prematurely terminates transcription or blocks translation initiation.[1][6]

Ribocil was identified through a phenotypic screen as a small molecule that inhibits the riboflavin biosynthesis pathway in Escherichia coli.[1] Subsequent studies revealed that Ribocil directly targets the FMN riboswitch.[1] Ribocil-C is a more potent analog of the original Ribocil compound, developed through structure-activity relationship studies.[1][7] A critical aspect of Ribocil-C's potential as an antibacterial agent is its high selectivity for the bacterial FMN riboswitch, a target absent in humans.[8]

Quantitative Analysis of Ribocil-C and FMN Riboswitch Interaction

The interaction between Ribocil-C and the FMN riboswitch has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the binding affinities and inhibitory activities of Ribocil analogs and the natural ligand, FMN.

| Compound | Binding Affinity (KD) to E. coli FMN Riboswitch Aptamer | Reference |

| FMN | ~3 nM | [7] |

| Ribocil (racemic) | 13 nM | [1] |

| Ribocil-A (R-isomer) | >10,000 nM | [7] |

| Ribocil-B (S-isomer) | 6.6 nM | [7] |

| Ribocil-C (S-isomer) | See IC50 & EC50 values |

Table 1: Binding Affinities of Ribocil Analogs to the FMN Riboswitch. This table highlights the stereospecificity of the interaction, with the S-enantiomer (Ribocil-B) showing significantly higher affinity than the R-enantiomer (Ribocil-A).

| Compound | Reporter Gene Expression (EC50) in E. coli | Inhibition of Riboflavin Biosynthesis (IC50) in E. coli | Reference |

| Ribocil | 0.3 µM | Not Reported | [1] |

| Ribocil-C | Not explicitly stated, but described as more potent than Ribocil | 0.3 µM | [1][9] |

Table 2: In Vivo and In Vitro Activity of Ribocil and Ribocil-C. These values demonstrate the functional consequence of FMN riboswitch binding, leading to the repression of gene expression and inhibition of the riboflavin biosynthetic pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of Ribocil-C.

In Vitro Transcription Termination Assay

This assay directly assesses the ability of a compound to induce premature transcription termination by binding to the FMN riboswitch.

Principle: A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene is transcribed in vitro. In the presence of a ligand that binds to the riboswitch and induces the "OFF" conformation, transcription is terminated prematurely, resulting in a shorter RNA product. The ratio of full-length to terminated transcripts is analyzed by gel electrophoresis.[6]

Detailed Protocol:

-

Template Preparation: Generate a linear double-stranded DNA template containing the T7 promoter, the FMN riboswitch sequence from the organism of interest (e.g., B. subtilis ribD), and a downstream sequence.[10]

-

Transcription Reaction: Set up transcription reactions containing the DNA template, T7 RNA polymerase, ribonucleotides (including a radiolabeled nucleotide like [α-³²P]UTP for visualization), and transcription buffer.

-

Ligand Addition: Add the test compound (e.g., Ribocil-C) or control (FMN, no ligand) to the reaction mixtures at various concentrations.[6]

-

Incubation: Incubate the reactions at 37°C for a defined period to allow transcription to proceed.

-

Quenching: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging and quantify the intensity of the full-length and terminated transcripts to determine the fraction of termination at each ligand concentration.

Fluorescence-Based Ligand Binding Assay

This assay measures the direct binding of a ligand to the FMN riboswitch aptamer.

Principle: The intrinsic fluorescence of FMN is quenched upon binding to the FMN riboswitch.[11] A competitive binding assay can be established where a non-fluorescent compound like Ribocil-C competes with FMN for binding to the riboswitch. The displacement of FMN results in an increase in fluorescence, which can be used to determine the binding affinity of the competitor.

Detailed Protocol:

-

RNA Preparation: Synthesize or purchase the FMN riboswitch aptamer RNA. Ensure proper folding of the RNA by heating and snap-cooling in a suitable buffer containing Mg²⁺.

-

Assay Setup: In a microplate format, prepare reactions containing a fixed concentration of the FMN riboswitch aptamer and FMN.

-

Competitor Addition: Add increasing concentrations of the test compound (Ribocil-C).

-

Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence of FMN using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a suitable competition binding equation to determine the IC₅₀, from which the Kᵢ (and subsequently KD) of the test compound can be calculated.[1]

Cell-Based Reporter Gene Assay

This assay evaluates the ability of a compound to inhibit riboswitch-mediated gene expression in a cellular context.

Principle: A reporter gene (e.g., lacZ or luciferase) is placed under the control of an FMN riboswitch in a plasmid. This plasmid is then introduced into bacterial cells. The expression of the reporter gene is dependent on the conformational state of the riboswitch. A compound that binds to the riboswitch and induces the "OFF" state will lead to a decrease in the reporter protein expression, which can be quantified.[1]

Detailed Protocol:

-

Plasmid Construction: Clone the FMN riboswitch sequence upstream of a reporter gene in an expression vector.

-

Bacterial Transformation: Transform the plasmid into a suitable bacterial strain (e.g., E. coli).

-

Cell Culture: Grow the transformed bacteria in a suitable medium to a specific optical density.

-

Compound Treatment: Add the test compound (Ribocil-C) at various concentrations to the bacterial cultures.

-

Incubation: Incubate the cultures for a defined period to allow for gene expression.

-

Reporter Assay: Lyse the cells and perform the appropriate assay to quantify the reporter protein activity (e.g., β-galactosidase assay for lacZ or luminescence measurement for luciferase).

-

Data Analysis: Plot the reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[1]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMN [riboswitch.ribocentre.org]

- 3. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 4. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules [mdpi.com]

Unraveling the Therapeutic Potential of Ribocil-C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribocil-C has emerged as a promising small molecule with a highly specific mechanism of action, positioning it as a candidate for novel therapeutic applications. This technical guide provides an in-depth exploration of the core scientific principles underlying Ribocil-C's function, its primary therapeutic application as an antibacterial agent, and a clarification of its role to distinguish it from similarly named or functionally misinterpreted compounds. This document synthesizes key preclinical data, details experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of the Bacterial FMN Riboswitch

Ribocil-C functions as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element found in bacteria that regulates the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2] Riboswitches are absent in humans, making them an attractive target for developing antibacterial agents with a high degree of selectivity and a potentially favorable safety profile.[1]

As a synthetic mimic of FMN, Ribocil-C binds to the aptamer domain of the FMN riboswitch.[3][4] This binding induces a conformational change in the riboswitch's expression platform, leading to the premature termination of transcription or inhibition of translation of downstream genes, such as those in the rib operon.[4] The ultimate consequence of this action is the depletion of intracellular flavins (riboflavin, FMN, and FAD), leading to bacterial growth arrest and cell death due to riboflavin starvation.[1]

Figure 1: Mechanism of FMN Riboswitch Inhibition by Ribocil-C.

Primary Therapeutic Application: Antibacterial Agent

The primary and most well-documented therapeutic application of Ribocil-C is as an antibacterial agent. Its efficacy has been demonstrated against a range of bacteria, including both Gram-positive and Gram-negative pathogens.

In Vitro Antibacterial Activity

Ribocil-C has shown potent activity against various bacterial strains in laboratory settings. Key quantitative measures of its in vitro efficacy are summarized in the table below.

| Parameter | Organism | Value | Reference |

| EC50 | Escherichia coli (reporter gene assay) | 0.3 µM | [4] |

| KD | Escherichia coli FMN riboswitch aptamer | 13 nM | [4] |

| MIC | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | [5] |

| MIC | Escherichia coli (efflux deficient) | < 64 µg/mL | [1] |

| MIC (Ribocil C-PA) | Escherichia coli (wild-type) | 4 µg/mL | [6] |

| MIC (Ribocil C-PA) | Klebsiella pneumoniae | 4 µg/mL | [6] |

Note: Ribocil C-PA is a derivative of Ribocil-C designed for improved activity against Gram-negative bacteria.[5]

In Vivo Efficacy

Preclinical studies in animal models of infection have demonstrated the in vivo antibacterial potential of Ribocil-C.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Murine septicemia model (E. coli) | Ribocil-C | 60 mg/kg | 1.87 log10[CFU per g spleen] reduction | [3] |

| Murine septicemia model (E. coli) | Ribocil-C | 120 mg/kg | 3.29 log10[CFU per g spleen] reduction | [3] |

| Murine pneumonia model (E. coli) | Ribocil C-PA | Not specified | ~2-log reduction in bacterial burden | [1] |

| Murine septicemia model (E. coli) | Ribocil C-PA | Not specified | 80% survival rate | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.

Protocol: Broth Microdilution Method

-

Preparation of Ribocil-C Stock Solution: A stock solution of Ribocil-C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the Ribocil-C stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at a temperature and duration appropriate for the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of Ribocil-C in which no visible bacterial growth is observed.

Figure 2: General Workflow for a Broth Microdilution MIC Assay.

In Vivo Murine Septicemia Model

This model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.

Protocol:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

-

Infection Induction: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., E. coli).

-

Treatment Administration: At a specified time post-infection, cohorts of mice are treated with Ribocil-C (or a vehicle control) via a relevant route of administration (e.g., subcutaneous injection).

-

Monitoring: Mice are monitored for signs of illness and survival over a period of several days.

-

Bacterial Load Determination (Optional): At a predetermined time point, a subset of animals may be euthanized, and organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).

Disambiguation: Ribocil-C vs. FTO Inhibitors and Ribociclib

It is critical to differentiate Ribocil-C from other compounds that may be a source of confusion due to nomenclature or a general interest in targeted therapies.

FTO Inhibitors

The Fat Mass and Obesity-Associated (FTO) protein is an RNA demethylase that has been implicated in various human diseases, including cancer and metabolic disorders.[7][8] FTO inhibitors are a class of molecules being investigated for their potential to treat these conditions by modulating RNA methylation.[7][9]

Key Differences from Ribocil-C:

-

Target: FTO inhibitors target the human FTO protein. Ribocil-C targets the bacterial FMN riboswitch.

-

Mechanism: FTO inhibitors block the demethylase activity of the FTO protein. Ribocil-C inhibits bacterial gene expression by binding to an RNA regulatory element.

-

Therapeutic Area: FTO inhibitors are being explored for cancer, obesity, and neurological disorders.[7] Ribocil-C's established therapeutic area is infectious diseases.

Ribociclib

Ribociclib (brand name Kisqali) is an FDA-approved cancer therapeutic.

Key Differences from Ribocil-C:

-

Target: Ribociclib targets human cyclin-dependent kinases 4 and 6 (CDK4/6).[10][11]

-

Mechanism: By inhibiting CDK4/6, ribociclib blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[10][11]

-

Therapeutic Area: Ribociclib is used in the treatment of certain types of hormone receptor-positive, HER2-negative breast cancer.[10][12]

Figure 3: Distinguishing Ribocil-C from FTO Inhibitors and Ribociclib.

Conclusion and Future Directions

Ribocil-C represents a compelling class of antibacterial candidates that operate through a novel, bacteria-specific mechanism. Its potent in vitro and in vivo activity against clinically relevant pathogens underscores its potential for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, expanding the spectrum of activity, and evaluating its efficacy against a broader range of drug-resistant bacterial strains. The clear distinction of Ribocil-C from human-targeted therapeutics like FTO inhibitors and ribociclib is essential for accurate scientific communication and focused drug development efforts. This guide serves as a foundational resource for researchers dedicated to advancing novel antibacterial strategies.

References

- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are FTO inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. aging-us.com [aging-us.com]

- 10. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 11. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Ribocil-C (Racemate): A Deep Dive into its Impact on Bacterial Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil-C, a synthetic small molecule, has emerged as a potent and selective inhibitor of bacterial growth by targeting a crucial regulatory element in bacterial mRNA known as the flavin mononucleotide (FMN) riboswitch. This guide provides a comprehensive technical overview of the mechanism of action of Ribocil-C, its effect on bacterial gene expression, and detailed experimental protocols for its study. By acting as a molecular mimic of FMN, Ribocil-C binds to the FMN riboswitch, inducing a conformational change that represses the expression of genes essential for riboflavin biosynthesis. This targeted approach presents a promising avenue for the development of novel antibiotics. This document serves as a resource for researchers in microbiology, molecular biology, and drug discovery, providing the necessary data and methodologies to investigate and harness the potential of Ribocil-C and similar riboswitch-targeting compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibacterial agents that act on previously unexploited cellular targets. One such target is the riboswitch, a non-coding RNA element found predominantly in bacteria that regulates gene expression in response to binding specific small molecules.[1] Riboswitches are typically located in the 5' untranslated region of messenger RNA (mRNA) and control the expression of genes involved in the biosynthesis or transport of the cognate molecule.[2]

The flavin mononucleotide (FMN) riboswitch is a key regulator of the riboflavin (vitamin B2) biosynthesis pathway in many pathogenic bacteria.[3] Riboflavin is a precursor to FMN and flavin adenine dinucleotide (FAD), essential cofactors for a wide range of metabolic reactions. The FMN riboswitch controls the expression of genes such as ribB, which is involved in riboflavin synthesis.[4]

Ribocil, a racemic mixture of R- and S-enantiomers, was identified through a phenotypic screen as a small molecule that inhibits bacterial growth by targeting the FMN riboswitch.[4] Further studies led to the development of Ribocil-C, a more potent analog.[2] This guide focuses on Ribocil-C (racemate) and its detailed mechanism of action and effects on bacterial gene expression.

Mechanism of Action: Targeting the FMN Riboswitch

Ribocil-C functions as a synthetic mimic of the natural ligand, FMN, binding to the aptamer domain of the FMN riboswitch.[2][5] This binding event stabilizes a specific secondary structure in the riboswitch's expression platform, leading to the formation of a terminator stem.[6] This premature transcription termination prevents the expression of downstream genes, including those essential for riboflavin biosynthesis, such as the ribB gene.[4][6] By disrupting riboflavin homeostasis, Ribocil-C effectively starves the bacteria of essential cofactors, leading to growth inhibition.[1][7]

Signaling Pathway Diagram

References

- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. FMN [riboswitch.ribocentre.org]

- 6. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]

- 7. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ribocil-C (Racemate) in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2] Riboswitches are non-coding RNA elements found predominantly in bacteria that regulate gene expression.[2][3] The FMN riboswitch controls the biosynthesis and transport of riboflavin (vitamin B2), an essential metabolite for bacterial survival.[4][5] By mimicking FMN, Ribocil-C binds to the FMN riboswitch, which in turn represses the expression of genes involved in the riboflavin pathway, ultimately leading to bacterial growth inhibition through riboflavin starvation.[6][7] This mechanism makes the FMN riboswitch a promising target for novel antibacterial agents, as there are no known human homologues.[6]

These application notes provide a detailed protocol for utilizing Ribocil-C (Racemate) in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against various bacterial strains.

Mechanism of Action: FMN Riboswitch Inhibition

Ribocil-C functions as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[7] In bacteria, the FMN riboswitch, located in the 5' untranslated region of messenger RNA (mRNA), regulates the expression of genes essential for riboflavin biosynthesis (such as ribB) and transport.[3][4]

When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change in the RNA structure. This change typically leads to the formation of a terminator hairpin, which prematurely halts transcription of the downstream genes. Conversely, when FMN levels are low, the riboswitch remains in a conformation that allows for gene expression to proceed, thereby producing more riboflavin.

Ribocil-C exploits this regulatory mechanism. By binding to the FMN riboswitch, it stabilizes the "off" conformation, effectively shutting down the riboflavin biosynthesis and transport pathways, even when cellular riboflavin levels are low.[4][6] This leads to a depletion of essential flavin cofactors (FMN and FAD), inhibiting bacterial growth.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol details the determination of the MIC of Ribocil-C using the broth microdilution method. This is a standard method for assessing the antimicrobial susceptibility of bacteria.[8]

Materials and Reagents

-

Ribocil-C (Racemate)

-

Dimethyl sulfoxide (DMSO)

-

Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[9]

-

Sterile 96-well microtiter plates[10]

-

Spectrophotometer or microplate reader

-

Shaking incubator

-

Sterile pipette tips, tubes, and reservoirs

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Ribocil-C Stock Solution:

-

Dissolve Ribocil-C in DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.

-

Further dilutions should be made in the appropriate growth medium (e.g., CAMHB). It is recommended to prepare intermediate stock solutions to minimize the final concentration of DMSO in the assay wells (ideally ≤1%).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[8][11]

-

-

Microtiter Plate Setup and Serial Dilution:

-

In a sterile 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12.

-

Add 200 µL of the working stock of Ribocil-C (at twice the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

-

Column 11 will serve as the positive control (bacterial growth without inhibitor). Add 100 µL of CAMHB.

-

Column 12 will serve as the negative control (sterile broth). Add 200 µL of CAMHB.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the Ribocil-C concentrations to their final test concentrations.

-

Do not add bacteria to the negative control wells in column 12.

-

-

Incubation:

-

Cover the plate with a lid and incubate at 37°C for 18-24 hours.[11]

-

-

Determination of MIC:

-

Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of Ribocil-C at which there is no visible growth of bacteria.[8]

-

For a quantitative assessment, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

-

Data Presentation

The antibacterial activity of Ribocil-C and its derivatives has been evaluated against a range of bacterial pathogens. The following table summarizes representative MIC values.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ribocil-C | Staphylococcus aureus (MRSA) | 0.5 | [5] |

| Ribocil-C | Enterococcus faecalis | ~0.5-1 | [3] |

| Ribocil-C | Escherichia coli (efflux-deficient) | 4 | [6] |

| Ribocil C-PA | Escherichia coli (wild-type) | 4 | [3] |

| Ribocil C-PA | Klebsiella pneumoniae | 4 | [3] |

| Ribocil C-PA | Enterobacter cloacae | 4 | [3] |

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Troubleshooting and Considerations

-

Solubility of Ribocil-C: Ribocil-C is soluble in DMSO. Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.

-

Contamination: Use sterile techniques throughout the procedure to prevent contamination. Include a sterility control (broth only) to ensure the medium is not contaminated.

-

Inoculum Density: The density of the bacterial inoculum is critical for reproducible MIC results. Standardize the inoculum using a McFarland standard or by measuring the optical density.

-

Racemate vs. Enantiomers: Ribocil is a racemic mixture of R- and S-enantiomers (Ribocil-A and Ribocil-B, respectively).[3] The S-enantiomer is primarily responsible for the antibacterial activity.[3] Ribocil-C is a more potent analog.[4] Be aware of the specific form of the compound being used.

-

Riboflavin in Media: The presence of exogenous riboflavin in the growth medium can suppress the inhibitory activity of Ribocil-C.[4][7] For certain experimental aims, a defined minimal medium with controlled riboflavin levels may be more appropriate than a rich medium like Mueller-Hinton Broth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Riboswitches as Drug Targets for Antibiotics [mdpi.com]

- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 11. 2.8.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

Protocol for determining the MIC of Ribocil-C (Racemate)

Topic: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Ribocil-C (Racemate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribocil-C is a synthetic small molecule identified as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Unlike many antibiotics that target protein enzymes, Ribocil-C targets an RNA structural element, a mechanism that is attractive for antimicrobial development as there are no known riboswitches in mammalian systems.[3] It functions as a synthetic mimic of FMN, the natural ligand for the riboswitch that regulates the biosynthesis and transport of riboflavin (vitamin B2).[2][4] By binding to the FMN riboswitch aptamer, Ribocil-C represses the expression of essential genes, such as ribB, leading to riboflavin starvation and subsequent bacterial death.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the racemic mixture of Ribocil-C against susceptible bacterial strains.

Mechanism of Action: FMN Riboswitch Inhibition

Ribocil-C exerts its antibacterial effect by targeting the FMN riboswitch, which controls the expression of genes involved in riboflavin synthesis. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that terminates transcription (the "OFF" state). Ribocil-C mimics FMN, binding to the riboswitch to lock it in the "OFF" state, thereby inhibiting the production of essential enzymes for riboflavin synthesis.[2]

Quantitative Data: MIC of Ribocil-C

The MIC of Ribocil-C has been determined against various bacterial strains. Values are typically reported for the racemate. The potency can be influenced by factors such as bacterial efflux pumps; therefore, testing is often performed in both wild-type and efflux-deficient strains (e.g., E. coli ΔtolC).[3]

| Compound | Bacterial Strain | Media | MIC (µg/mL) | Reference |

| Ribocil-C (Racemate) | E. coli (MDR Clinical Isolates, n=42) | M9-MOPS | 8 - >128 | [3] |

| Ribocil-C (Racemate) | K. pneumoniae (MDR Clinical Isolates, n=54) | M9-MOPS | 16 - >128 | [3] |

| Ribocil-C (Racemate) | S. aureus (MRSA) | Not Specified | 0.5 | [5] |

| Ribocil-C-PA (Derivative) | E. coli AR0493 | M9-MOPS | 8 | [3] |

| Ribocil-C-PA (Derivative) | E. coli ELZ4081 | M9-MOPS | 4 | [3] |

MDR: Multi-Drug Resistant; M9-MOPS: A defined minimal medium.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[3] It is designed to determine the lowest concentration of Ribocil-C that prevents visible in vitro growth of a bacterial strain.[6]

4.1. Materials and Reagents

-

Ribocil-C (Racemate)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Susceptible bacterial strain (e.g., E. coli BW25113, S. aureus ATCC 29213)

-

Cation-adjusted Mueller Hinton Broth (CAMHB) or M9-MOPS minimal media[3]

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Multichannel pipette

-

Incubator (37°C)

4.2. Procedure

Step 1: Preparation of Ribocil-C Stock Solution

-

Prepare a stock solution of Ribocil-C in 100% DMSO. For example, to achieve a top testing concentration of 128 µg/mL in an assay with a 1:100 initial dilution, a 12.8 mg/mL stock in DMSO is required.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1]

Step 2: Preparation of Microtiter Plates and Serial Dilution

-

Add 100 µL of sterile broth (e.g., CAMHB) to all wells of a 96-well plate.

-

Create an intermediate dilution of the Ribocil-C stock solution in broth. For example, add 4 µL of the 12.8 mg/mL stock to 96 µL of broth to get a 512 µg/mL solution.

-

Add 100 µL of this 512 µg/mL Ribocil-C solution to the first column of wells, resulting in a concentration of 256 µg/mL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

-

Column 11 can serve as the growth control (no drug), and Column 12 as the sterility control (no bacteria).

Step 3: Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Within 15 minutes of standardization, dilute this suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of broth), followed by adding 10 µL of this dilution to each 100 µL well.

Step 4: Inoculation and Incubation

-

Inoculate all wells (except the sterility control column) with the final diluted bacterial suspension.

-

The final volume in the wells will be approximately 110 µL (or adjusted as per specific lab protocol).

-

Seal the plate or use a lid to prevent evaporation and contamination.

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

Step 5: Determining the MIC

-

After incubation, examine the plate for bacterial growth. The sterility control well should be clear (no growth), and the growth control well should be turbid.

-

Visually inspect the wells containing Ribocil-C. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[6]

-

Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Considerations and Best Practices

-

Solubility: Ribocil-C is soluble in DMSO.[1] Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

-

Racemate vs. Enantiomers: The protocol specifies the racemate. Be aware that different enantiomers of Ribocil compounds can have different activities (e.g., Ribocil-B, the S-enantiomer, is more active than Ribocil-A, the R-enantiomer).[2]

-

Media Choice: The antibacterial activity of Ribocil-C can be reversed by exogenous riboflavin.[2][5] Using a defined minimal medium like M9-MOPS, which lacks riboflavin, is recommended for accurate MIC determination.[3]

-